N-[4-chloro-3-({[(diphenylacetyl)amino]carbonothioyl}amino)phenyl]butanamide
Overview
Description
N-[4-chloro-3-({[(diphenylacetyl)amino]carbonothioyl}amino)phenyl]butanamide is a useful research compound. Its molecular formula is C25H24ClN3O2S and its molecular weight is 466.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.1277759 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
A series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, including derivatives similar to the queried compound, were investigated for their dipeptidyl peptidase IV (DPP-IV) inhibitory activity. These inhibitors have shown potential in reducing blood glucose levels, suggesting applications in diabetes treatment (Nitta et al., 2012).
Tyrosinase and Melanin Inhibitors
Compounds structurally related to N-[4-chloro-3-({[(diphenylacetyl)amino]carbonothioyl}amino)phenyl]butanamide were synthesized and evaluated for their inhibitory potential against Mushroom tyrosinase, showing significant activity. These findings indicate potential applications in the development of depigmentation drugs, with minimal side effects reported in cytotoxicity profiling (Raza et al., 2019).
Anticonvulsant Applications
Research on compounds with similar structures has demonstrated anticonvulsant properties, indicating potential use in epilepsy treatment. For example, progabide, a compound with a related structure, has been studied for its neuropharmacological profiles, emphasizing its broad spectrum of anticonvulsant activities (Worms et al., 1982).
Immunomodulatory Effects
Butenamides, with structural similarities to the queried compound, have shown immunosuppressive activity towards proliferating T-lymphocytes. These findings suggest potential applications in the development of immunomodulatory therapies (Axton et al., 1992).
Electrochemical Applications
Studies have also explored the electrochemical properties of compounds within the same chemical family, suggesting potential applications in materials science and catalysis. For instance, mesoporous nitrogen-doped carbon derived from similar ionic liquids has been identified as a highly active catalyst for the electrochemical synthesis of hydrogen peroxide, indicating its utility in sustainable and safe production methods (Fellinger et al., 2012).
Properties
IUPAC Name |
N-[4-chloro-3-[(2,2-diphenylacetyl)carbamothioylamino]phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2S/c1-2-9-22(30)27-19-14-15-20(26)21(16-19)28-25(32)29-24(31)23(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-16,23H,2,9H2,1H3,(H,27,30)(H2,28,29,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHRBBLEQRQUEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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